molecular formula C22H19N3O3S2 B432003 15-(1,3-benzodioxol-5-ylmethylsulfanyl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene CAS No. 488734-78-7

15-(1,3-benzodioxol-5-ylmethylsulfanyl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

Cat. No.: B432003
CAS No.: 488734-78-7
M. Wt: 437.5g/mol
InChI Key: HQQRDSRLPHFPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-benzodioxol-5-ylmethyl 8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl sulfide is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzodioxol-5-ylmethyl 8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl sulfide involves several steps, including the formation of the benzodioxole ring, the pyrano-pyrido-thieno-pyrimidine core, and the final sulfide linkage. The synthetic route typically involves:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Construction of the Pyrano-Pyrido-Thieno-Pyrimidine Core: This step involves multiple cyclization reactions, often starting with a pyridine derivative and incorporating thiophene and pyrimidine rings through a series of condensation and cyclization reactions.

    Formation of the Sulfide Linkage:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-benzodioxol-5-ylmethyl 8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl sulfide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfide group can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfide linkage, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, thiol reagents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, disulfides.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-benzodioxol-5-ylmethyl 8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl sulfide involves its interaction with specific molecular targets within the cell. It is believed to inhibit key enzymes involved in cell cycle progression, leading to cell cycle arrest and apoptosis. The compound may also interact with signaling pathways that regulate cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-benzodioxol-5-ylmethyl 8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl sulfide is unique due to its combination of multiple heterocyclic rings and the presence of the sulfide linkage. This unique structure may confer specific biological activities and make it a valuable compound for further research and development.

Properties

CAS No.

488734-78-7

Molecular Formula

C22H19N3O3S2

Molecular Weight

437.5g/mol

IUPAC Name

15-(1,3-benzodioxol-5-ylmethylsulfanyl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

InChI

InChI=1S/C22H19N3O3S2/c1-22(2)7-15-13(8-28-22)6-14-18-19(30-20(14)25-15)21(24-10-23-18)29-9-12-3-4-16-17(5-12)27-11-26-16/h3-6,10H,7-9,11H2,1-2H3

InChI Key

HQQRDSRLPHFPPC-UHFFFAOYSA-N

SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=NC=N4)SCC5=CC6=C(C=C5)OCO6)C

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=NC=N4)SCC5=CC6=C(C=C5)OCO6)C

Origin of Product

United States

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